Anticonvulsant ED50 of 2-Amino-N-(pyridin-2-yl)acetamide Derivative vs. Standard Antiepileptic Drugs in Maximal Electroshock Seizure Model
The 2-amino-N-(pyridin-2-yl)acetamide scaffold, when substituted with a 2-phenyl-1-(pyridin-2-yl)ethyl moiety at the amide nitrogen (producing 2-amino-N-(2-phenyl-1-(pyridin-2-yl)ethyl)acetamide), exhibits an ED50 of 8.3 mg/kg intraperitoneally in the mouse maximal electroshock seizure (MES) test [1]. This value demonstrates approximately 2.1-fold greater potency than phenytoin (ED50 = 17.5 mg/kg i.p. in the same assay) and 3.1-fold greater potency than phenobarbital (ED50 = 26.0 mg/kg i.p.) [1]. The unsubstituted parent compound 2-amino-N-(pyridin-2-yl)acetamide itself has not been directly evaluated in this assay; the data represent a closely related derivative that preserves the core 2-aminoacetamide-pyridine framework [1].
| Evidence Dimension | Anticonvulsant potency (ED50) |
|---|---|
| Target Compound Data | 8.3 mg/kg i.p. (for 2-amino-N-(2-phenyl-1-(pyridin-2-yl)ethyl)acetamide derivative) |
| Comparator Or Baseline | Phenytoin: 17.5 mg/kg i.p.; Phenobarbital: 26.0 mg/kg i.p. |
| Quantified Difference | 2.1-fold more potent than phenytoin; 3.1-fold more potent than phenobarbital |
| Conditions | Mouse maximal electroshock seizure (MES) model, intraperitoneal administration |
Why This Matters
Demonstrates that the 2-amino-N-(pyridin-2-yl)acetamide scaffold yields derivatives with anticonvulsant potency superior to established clinical standards, supporting its prioritization over other pyridinyl acetamide scaffolds lacking this activity profile.
- [1] EP0278090A1. 2-Aminoacetamide pyridinyl derivatives. Example compounds and pharmacological data. Filed 1988-01-29. View Source
